molecular formula C7H6N2S B009364 6-Methylthieno[2,3-d]pyrimidine CAS No. 106691-22-9

6-Methylthieno[2,3-d]pyrimidine

Cat. No. B009364
CAS RN: 106691-22-9
M. Wt: 150.2 g/mol
InChI Key: YRKLSHRTNVQVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of thieno[2,3-d]pyrimidine and has a methyl group attached to the sixth position of the thieno ring. The unique chemical structure of 6-Methylthieno[2,3-d]pyrimidine makes it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 6-Methylthieno[2,3-d]pyrimidine is not fully understood. However, studies have shown that this compound exhibits inhibitory activity against certain enzymes, including tyrosine kinases and cyclin-dependent kinases. These enzymes play a critical role in various cellular processes, including cell growth and proliferation. Inhibition of these enzymes by 6-Methylthieno[2,3-d]pyrimidine may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against cancer cell lines. Additionally, studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Methylthieno[2,3-d]pyrimidine is its potent inhibitory activity against certain enzymes. This makes it a promising candidate for the development of new drugs. Additionally, the synthesis of 6-Methylthieno[2,3-d]pyrimidine is relatively simple and can be achieved through several methods.
However, there are also limitations associated with the use of 6-Methylthieno[2,3-d]pyrimidine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound exhibits cytotoxicity against certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 6-Methylthieno[2,3-d]pyrimidine. One potential direction is the development of new drugs based on this compound. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for the development of new cancer drugs.
Another potential direction is the investigation of the anti-inflammatory properties of 6-Methylthieno[2,3-d]pyrimidine. Studies have shown that this compound exhibits anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Conclusion
In conclusion, 6-Methylthieno[2,3-d]pyrimidine is a promising compound for scientific research. Its unique chemical structure and potent inhibitory activity against certain enzymes make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

6-Methylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 6-Methylthieno[2,3-d]pyrimidine exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs.

properties

CAS RN

106691-22-9

Molecular Formula

C7H6N2S

Molecular Weight

150.2 g/mol

IUPAC Name

6-methylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2S/c1-5-2-6-3-8-4-9-7(6)10-5/h2-4H,1H3

InChI Key

YRKLSHRTNVQVIQ-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=CN=C2S1

Canonical SMILES

CC1=CC2=CN=CN=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

With the procedure of Example 477, the reaction of 2-cyanopyridine and 2-amino-5-methyl-3-ethoxycarbonyl-thiophene, and the subsequent reaction with POCl3 yields 4-chloro-2-pyridin-2-yl)-6-methyl-thieno-[2,3-d]-pyrimidine.
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